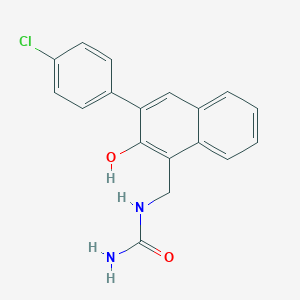
1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea is an organic compound that features a unique structure combining a chlorophenyl group, a hydroxynaphthalene moiety, and a urea linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the chlorination of a naphthalene derivative, followed by hydroxylation to introduce the hydroxyl group. The chlorophenyl group is then attached through a Friedel-Crafts alkylation reaction. Finally, the urea linkage is formed by reacting the intermediate with an isocyanate or a urea derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of naphthoquinones or chlorobenzoquinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
Vergleich Mit ähnlichen Verbindungen
Triclocarban: A compound with a similar chlorophenyl-urea structure but with additional chlorination on the phenyl rings.
N-phenylureas: A class of compounds containing a phenyl group linked to a urea moiety, known for their diverse biological activities.
Uniqueness: 1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea is unique due to the presence of both a hydroxynaphthalene and a chlorophenyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C18H15ClN2O2 |
|---|---|
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
[3-(4-chlorophenyl)-2-hydroxynaphthalen-1-yl]methylurea |
InChI |
InChI=1S/C18H15ClN2O2/c19-13-7-5-11(6-8-13)15-9-12-3-1-2-4-14(12)16(17(15)22)10-21-18(20)23/h1-9,22H,10H2,(H3,20,21,23) |
InChI-Schlüssel |
UIHDJDZDBJAJMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CNC(=O)N)O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


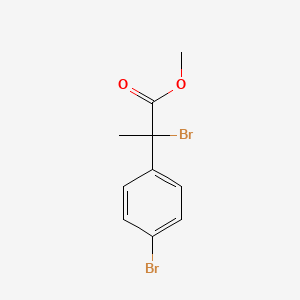
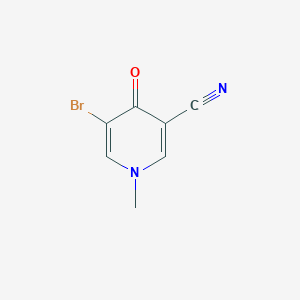
![4-Fluorobenzo[d]thiazol-5-amine](/img/structure/B13006695.png)
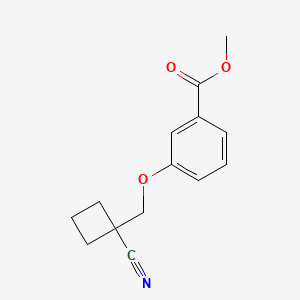
![3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13006702.png)
![Ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13006708.png)
![Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13006721.png)
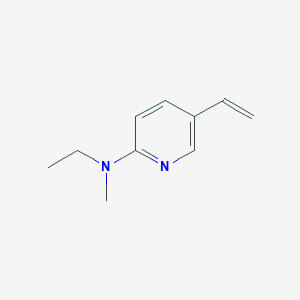
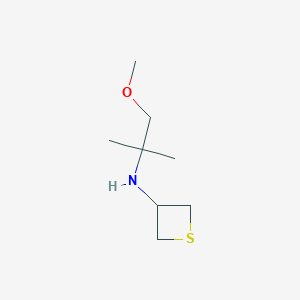
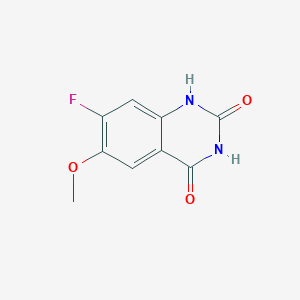
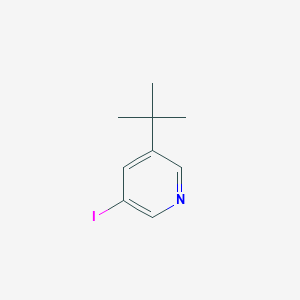
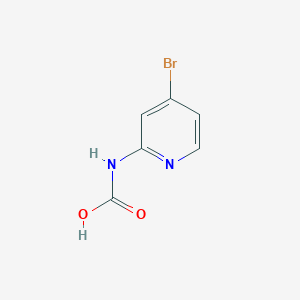
![[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13006752.png)
![3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid](/img/structure/B13006768.png)
